molecular formula C6H4F3IN2 B1409161 2-Amino-3-iodo-6-(trifluoromethyl)pyridine CAS No. 1227602-97-2

2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1409161
CAS No.: 1227602-97-2
M. Wt: 288.01 g/mol
InChI Key: YRIMQSWLFUPHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-iodo-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H4F3IN2 It is a pyridine derivative that contains an amino group at the 2-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine typically involves halogenation and amination reactions. One common method involves the halogenation of 2-amino-6-(trifluoromethyl)pyridine using iodine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amino group.

    Coupling: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-amino-3-azido-6-(trifluoromethyl)pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would yield 2-amino-3-phenyl-6-(trifluoromethyl)pyridine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine is C6_6H4_4F3_3IN2_2. The compound features an amino group at the 2-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 6-position. These substituents contribute to its unique chemical reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide.
  • Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form carbon-carbon bonds, making it valuable for constructing complex molecular architectures.

Biology

In biological research, this compound is utilized to develop bioactive molecules that interact with biological processes. Its ability to modulate enzyme activity makes it a candidate for studying enzyme inhibitors or activators.

Medicinal Chemistry

The compound's unique structural features allow it to interact with biological targets, potentially leading to new therapeutic agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug discovery efforts aimed at developing pharmaceuticals with improved bioavailability.

Industry

In industrial applications, this compound is used in the production of agrochemicals such as herbicides and fungicides due to its chemical properties that confer efficacy against various pests and diseases .

Case Study 1: Inhibition of Enzymatic Activity

In laboratory settings, studies have shown that this compound significantly inhibits specific oxidoreductases. This inhibition was observed at varying concentrations, indicating its potential utility in modulating redox states within cells.

Case Study 2: Antiproliferative Effects

Research focusing on the antiproliferative effects of this compound demonstrated its ability to reduce cell viability in certain cancer cell lines. The underlying mechanism appears to involve interference with key signaling pathways that regulate cell growth, suggesting a potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with chlorine or bromine analogs. The trifluoromethyl group also imparts distinct physicochemical properties, making this compound valuable in various applications .

Biological Activity

2-Amino-3-iodo-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyridine family, which is known for its diverse pharmacological properties. The presence of iodine and trifluoromethyl groups in its structure enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3N2IC_7H_5F_3N_2I. Its structural features include:

  • An amino group (NH2-NH_2)
  • An iodine atom at the 3-position
  • A trifluoromethyl group (CF3-CF_3) at the 6-position

These substituents significantly influence the compound's reactivity and interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown effectiveness against a range of bacteria and fungi. The introduction of halogen atoms, such as iodine, often enhances this activity due to increased lipophilicity and interaction with microbial membranes .

Antiviral Properties

Pyridine derivatives have also been explored for their antiviral properties. A study highlighted that certain trifluoromethyl-substituted pyridines exhibited significant activity against viruses such as the tobacco mosaic virus (TMV) and HIV. The mechanism often involves interference with viral replication processes, potentially through inhibition of viral enzymes or disruption of viral assembly .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. Preliminary findings indicate that similar compounds can act as inhibitors, suggesting that this compound could be further investigated for its inhibitory effects on BCATs .

Study 1: Antimicrobial Evaluation

A series of pyridine derivatives, including those similar to this compound, were synthesized and tested for antimicrobial activity against various pathogens. The results showed that compounds with iodine substitutions had enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Study 2: Antiviral Activity Against TMV

In a comparative study, several pyridine derivatives were evaluated for their antiviral efficacy against TMV. Compounds with trifluoromethyl groups demonstrated IC50 values as low as 30 µg/mL, indicating potent antiviral activity. The study concluded that structural modifications significantly affect the biological activity of these compounds .

Properties

IUPAC Name

3-iodo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMQSWLFUPHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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